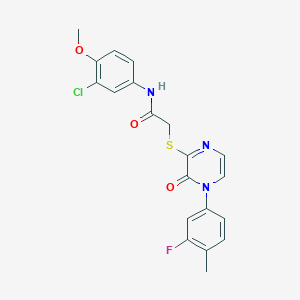

N-(3-chloro-4-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O3S/c1-12-3-5-14(10-16(12)22)25-8-7-23-19(20(25)27)29-11-18(26)24-13-4-6-17(28-2)15(21)9-13/h3-10H,11H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGWMQFMWLILEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features several notable structural elements:

- Pyrazine Ring : Contributes to its electron-rich nature and potential for enzyme interactions.

- Thioether Linkage : May enhance solubility and reactivity.

- Chloro and Methoxy Substituents : These groups can influence biological activity by altering electronic properties.

Structural Formula

The molecular formula of the compound is , with a molecular weight of approximately 397.89 g/mol.

Potential Biological Activities

Research suggests that N-(3-chloro-4-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide may exhibit various biological activities, including:

- Antimicrobial Activity : The presence of halogen and methoxy groups could enhance the compound's ability to interact with microbial targets.

- Enzyme Inhibition : The pyrazine ring may allow for binding interactions that modulate enzyme activities, particularly those involved in metabolic pathways.

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the expected biological activity of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(m-tolyl)acetamide | Simple aromatic amine | Moderate antimicrobial | Lacks complex heterocycles |

| N-(4-fluorophenyl)-N'-(3-chlorophenyl)urea | Urea derivative | Anticancer properties | Urea linkage provides different reactivity |

| N-(2-hydroxyphenyl)-acetamide | Hydroxy group presence | Anti-inflammatory activity | Hydroxyl group increases polarity |

The unique arrangement of functional groups in this compound significantly influences its reactivity and potential biological activity compared to these similar compounds.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrazine Core : Starting from appropriate precursors to build the pyrazine structure.

- Introduction of Thioether Linkage : Utilizing thiol reagents to create the thioether bond.

- Substitution Reactions : Introducing chloro and methoxy groups through electrophilic aromatic substitution methods.

Case Studies and Research Findings

Despite the lack of extensive literature directly addressing this specific compound, related studies on similar pyrazine derivatives indicate promising results in terms of enzyme inhibition and anticancer activity. For instance, compounds with similar functional groups have been evaluated for their effectiveness against cholinesterases and cyclooxygenases, showing moderate to strong inhibition profiles .

Molecular Docking Studies

Molecular docking studies on structurally similar compounds have revealed potential binding modes with key enzymes involved in metabolic pathways. These studies suggest that modifications in substituent groups can significantly alter binding affinity and specificity, which is crucial for drug design .

Comparison with Similar Compounds

Key Structural Differences

The target compound’s uniqueness lies in its dihydropyrazine core and specific substituents. Below is a comparative analysis with analogs from the evidence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.